

An In-depth Technical Guide on Methyl 2,6-diaminopyridine-4-carboxylate

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Compound of Interest

Compound Name: Methyl 2,6-diaminopyridine-4-carboxylate

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Introduction

Methyl 2,6-diaminopyridine-4-carboxylate, also known by its IUPAC name methyl 2,6-diaminoisonicotinate, is an organic compound featuring a pyridine ring substituted with two amino groups and a methyl carboxylate group.^{[1][2]} Its chemical structure lends itself to a variety of potential applications in research, particularly in pharmaceutical development and materials science, due to the presence of multiple functional groups that can engage in diverse chemical reactions.^[1] This document aims to provide a comprehensive overview of its physical properties, characterization data, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

Methyl 2,6-diaminopyridine-4-carboxylate is characterized by the following identifiers and properties. The compound typically presents as a solid crystalline substance.^[1] Due to the presence of polar amino and carboxylate functional groups, it is expected to be soluble in polar solvents such as water and alcohols.^[1]

Table 1: Chemical Identifiers and Molecular Properties

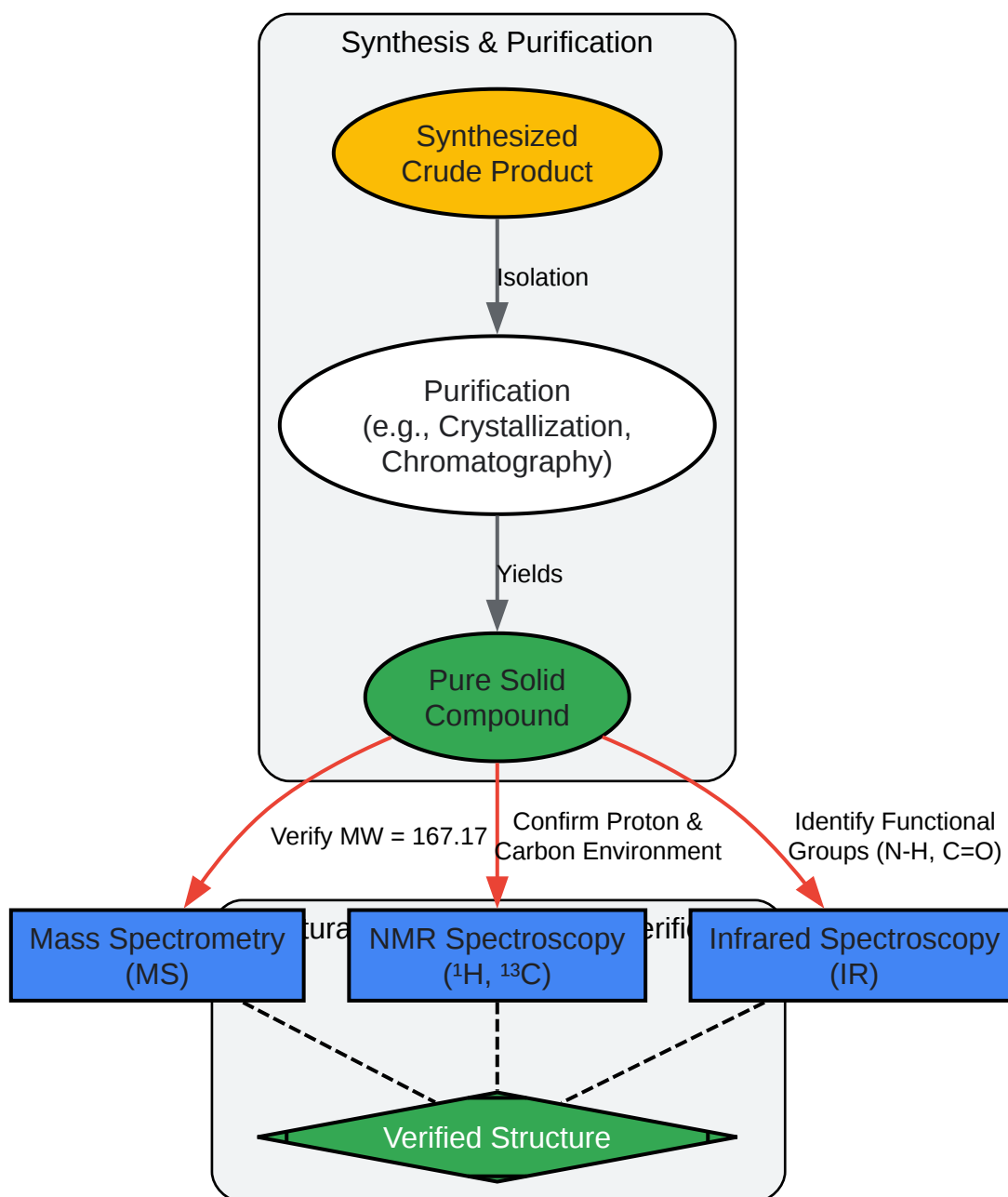
Property	Value	Reference
CAS Number	98547-97-8	[1][2][3]
Molecular Formula	C ₇ H ₉ N ₃ O ₂	[1][2]
Molecular Weight	167.17 g/mol	[2]
IUPAC Name	Methyl 2,6-diaminopyridine-4-carboxylate	[1]
Synonyms	2,6-Diaminoisonicotinic acid methyl ester; 4-Pyridinecarboxylic acid, 2,6-diamino-, methyl ester	[1][2]
SMILES	<chem>COC(=O)c1cc(N)nc(N)c1</chem>	[1]
InChI	InChI=1S/C7H9N3O2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3,(H4,8,9,10)	[1]

| InChIKey | ZTXQOPYHQAOGKZ-UHFFFAOYSA-N |[1] |

While specific, experimentally determined quantitative data such as melting point, boiling point, and pKa for **Methyl 2,6-diaminopyridine-4-carboxylate** are not readily available in the cited literature, the general physical description suggests it is a stable solid under standard conditions.

Spectroscopic and Characterization Data

Detailed experimental spectra (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **Methyl 2,6-diaminopyridine-4-carboxylate** are not provided in the available literature. However, a logical workflow for the characterization of a newly synthesized batch of this compound is outlined below.



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Logical workflow for the characterization of the title compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of **Methyl 2,6-diaminopyridine-4-carboxylate** are not explicitly available. However, general methodologies

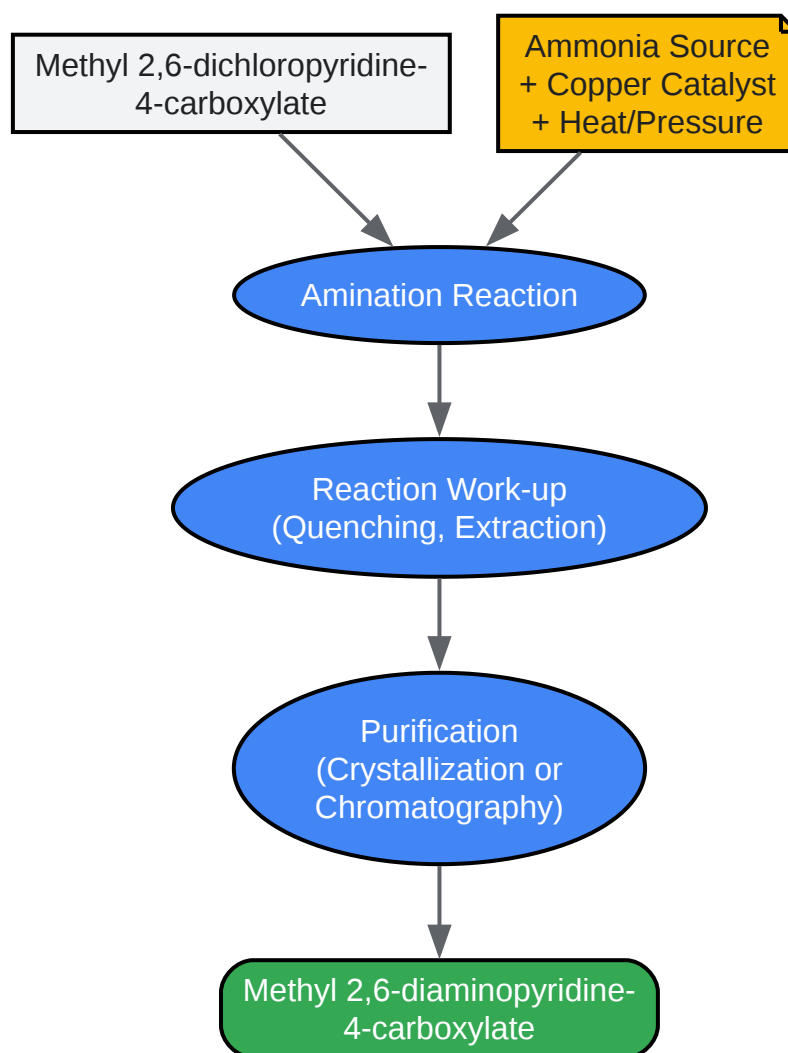
for the synthesis of similar compounds and standard characterization techniques can be described.

1. Synthesis Methodology (Hypothetical)

The synthesis of diaminopyridine derivatives can often be achieved through amination of dihalopyridine precursors. A plausible, though unconfirmed, route for **Methyl 2,6-diaminopyridine-4-carboxylate** could involve the amination of a corresponding dichloropyridine ester.

- Starting Material: Methyl 2,6-dichloropyridine-4-carboxylate.
- Reagent: Ammonia or a protected amine source, often in the presence of a copper catalyst. [\[4\]](#)
- Reaction Conditions: The reaction, known as a nucleophilic aromatic substitution, would likely be carried out in a suitable solvent under elevated temperature and pressure.
- Work-up and Purification: Following the reaction, the crude product would be isolated. Purification could be achieved through recrystallization from a suitable solvent system or by column chromatography to yield the pure ester.

The diagram below illustrates a generalized workflow for such a synthesis.



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A potential synthesis workflow for the title compound.

2. Characterization Protocols (General)

Should a sample of **Methyl 2,6-diaminopyridine-4-carboxylate** be synthesized, the following standard protocols would be used for its characterization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: A sample would be dissolved in a deuterated solvent (e.g., DMSO-d_6 or CDCl_3). The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the two amino groups, and a singlet for the methyl ester protons.

- ^{13}C NMR: The carbon spectrum would reveal signals corresponding to the carbonyl carbon of the ester, the carbons of the pyridine ring (with varying chemical shifts due to the different substituents), and the methyl carbon of the ester group.
- Infrared (IR) Spectroscopy:
 - A sample would be analyzed, typically as a solid using an ATR (Attenuated Total Reflectance) accessory or mixed with KBr to form a pellet. Key expected vibrational bands would include N-H stretches for the amino groups (typically in the range of 3300-3500 cm^{-1}), a strong C=O stretch for the ester carbonyl group (around 1700-1730 cm^{-1}), and C-N and C=C/C=N stretches associated with the aromatic ring.
- Mass Spectrometry (MS):
 - Electrospray ionization (ESI) would be a suitable method. The analysis in positive ion mode would be expected to show a prominent protonated molecular ion $[\text{M}+\text{H}]^+$ at an m/z value corresponding to the molecular weight of the compound plus a proton (approx. 168.17). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

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